molecular formula C13H14N2O3S B6275659 methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate CAS No. 1033693-64-9

methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate

Cat. No. B6275659
CAS RN: 1033693-64-9
M. Wt: 278.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate, also known as 4-OSDQB, is a sulfur-containing quinazoline derivative with a wide variety of applications in the field of medicine and scientific research. It is a small molecule that can be synthesized using a variety of methods and has been studied for its potential to be used as an anti-cancer agent. 4-OSDQB has also been studied for its potential to be used in the treatment of neurological disorders, specifically Alzheimer’s disease. Additionally, 4-OSDQB has been studied for its potential to be used as a therapeutic agent for the treatment of diabetes, as well as its potential to be used as an anti-inflammatory agent.

Scientific Research Applications

Methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate has been studied for its potential to be used as an anti-cancer agent. It has been found to have anti-tumor activity in various types of cancer, such as breast cancer, non-small cell lung cancer, and prostate cancer. Additionally, methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate has been studied for its potential to be used in the treatment of neurological disorders, specifically Alzheimer’s disease. methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate has also been studied for its potential to be used as a therapeutic agent for the treatment of diabetes, as well as its potential to be used as an anti-inflammatory agent.

Mechanism of Action

Methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate has been found to act as an inhibitor of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of inflammatory responses. methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate has been found to inhibit the activity of the enzyme diacylglycerol lipase (DGL), which is involved in the production of the lipid mediator prostaglandin E2 (PGE2).
Biochemical and Physiological Effects
methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate has been found to have anti-inflammatory effects, as it has been found to decrease the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Additionally, methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate has been found to decrease the production of nitric oxide (NO), which is involved in the regulation of inflammation. methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate has also been found to decrease the production of reactive oxygen species (ROS), which are involved in the regulation of oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. Additionally, methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate has been found to be effective in the treatment of various diseases, such as cancer and Alzheimer’s disease. The limitations of using methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate in laboratory experiments include its potential to cause side effects, such as nausea, vomiting, and diarrhea. Additionally, methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate has been found to be toxic to cells in high concentrations, and it can be difficult to control the concentration of methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate in laboratory experiments.

Future Directions

For research on methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate include further investigation into its potential to be used as an anti-cancer agent and its potential to be used in the treatment of neurological disorders, such as Alzheimer’s disease. Additionally, further research into the mechanism of action of methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate is needed to better understand its effects on biochemical and physiological processes. Additionally, further research into the potential side effects of methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate is needed to better understand its safety profile. Finally, further research into the potential therapeutic applications of methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate is needed to better understand its potential to be used in the treatment of various diseases.

Synthesis Methods

Methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate can be synthesized using a variety of methods, such as the Knoevenagel condensation, the Michael addition, and the Suzuki-Miyaura coupling. The Knoevenagel condensation involves the reaction of a carbonyl compound with an amine, and the resulting product is an imine. The Michael addition is a reaction between an enol and an electrophile, and the resulting product is an enone. The Suzuki-Miyaura coupling is a reaction between an organoboron compound and an organohalide, and the resulting product is a biaryl.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate involves the condensation of 2-aminobenzamide with ethyl acetoacetate followed by cyclization and oxidation to form the quinazolinone ring. The resulting compound is then reacted with thionyl chloride to introduce the sulfanyl group, and subsequently esterified with butyric acid to form the final product.", "Starting Materials": [ "2-aminobenzamide", "ethyl acetoacetate", "thionyl chloride", "butyric acid" ], "Reaction": [ "Condensation of 2-aminobenzamide with ethyl acetoacetate in the presence of a base to form 4-ethyl-2-(2-oxo-2-phenylethyl)quinazoline-3-carboxylic acid", "Cyclization of the carboxylic acid with acetic anhydride and a catalyst to form 4-ethyl-2-(2-oxo-2-phenylethyl)quinazolin-3(4H)-one", "Oxidation of the quinazolinone with hydrogen peroxide and a catalyst to form 4-ethyl-2-(2-oxo-2-phenylethyl)-3,4-dihydroquinazolin-4-one", "Reaction of the dihydroquinazolinone with thionyl chloride to introduce the sulfanyl group and form 4-ethyl-2-(2-oxo-2-phenylethyl)-3,4-dihydroquinazolin-4-thione", "Esterification of the dihydroquinazolinone-thione with butyric acid and a catalyst to form methyl 4-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)butanoate" ] }

CAS RN

1033693-64-9

Molecular Formula

C13H14N2O3S

Molecular Weight

278.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.